

Spectroscopic Characterization of 3-Methyl-1,4-oxazepan-5-one: A Comparative Guide

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Compound of Interest

Compound Name: 3-methyl-1,4-oxazepan-5-one

CAS No.: 1224374-23-5

Cat. No.: B6259042

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Executive Summary & Strategic Importance

3-methyl-1,4-oxazepan-5-one (CAS: 1224374-23-5) is a chiral heterocyclic scaffold increasingly utilized in the development of CNS-active agents and protease inhibitors.^[1] Its seven-membered ring (1,4-oxazepane) imposes specific conformational constraints that differ significantly from its six-membered morpholine analogs.^[1]

The Characterization Challenge: The primary synthetic route—often the Schmidt reaction of 2-methyltetrahydro-4H-pyran-4-one or cyclization of amino alcohols—frequently yields a mixture of regioisomers.^[1] Differentiating the target 3-methyl isomer from the 7-methyl isomer or the 2-methyl analog is the critical quality attribute (CQA).^[1] This guide focuses on the definitive spectroscopic evidence required to validate the position of the methyl substituent relative to the heteroatoms (N and O).^[1]

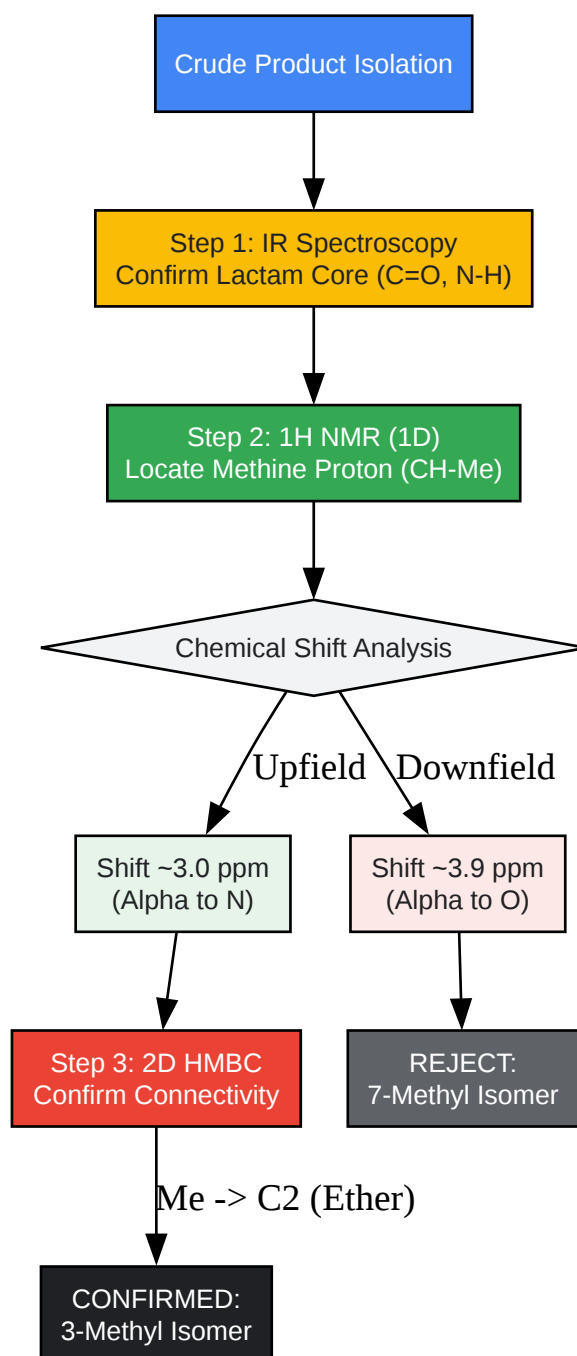
Structural Analysis & Regioisomer Logic

Before beginning experimental protocols, one must understand the "Alternative" landscape.^[1] The position of the methyl group dictates the electronic environment of the methine proton, serving as the primary discriminator.^[1]

Compound	Structure Description	Key Discriminator (1H NMR)
3-Methyl-1,4-oxazepan-5-one	Methyl at C3 (Alpha to Nitrogen)	Methine (CH-Me) shift ~2.8 – 3.4 ppm
7-Methyl-1,4-oxazepan-5-one	Methyl at C7 (Alpha to Oxygen)	Methine (CH-Me) shift ~3.6 – 4.1 ppm
2-Methyl-1,4-oxazepan-5-one	Methyl at C2 (Alpha to Oxygen)	Methine (CH-Me) shift ~3.5 – 3.9 ppm, but distinct coupling to C3-N

Decision Logic Workflow

The following diagram illustrates the logical pathway for confirming the structure using spectroscopic data.



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Figure 1: Logical workflow for distinguishing **3-methyl-1,4-oxazepan-5-one** from its oxygen-proximal regioisomers.

Experimental Protocols & Data Interpretation

Protocol A: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment using 1D and 2D techniques.[1] Solvent: CDCl_3 (Standard) or DMSO-d_6 (if solubility is poor, though CDCl_3 provides better resolution for NH signals).[1] Instrument: 400 MHz or higher.

1. ^1H NMR Assignment (400 MHz, CDCl_3)

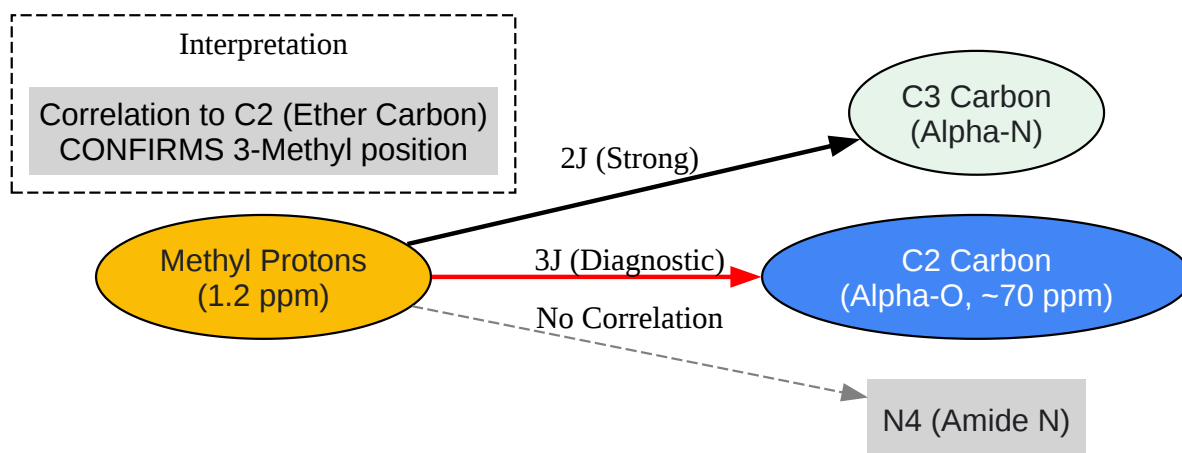
The 3-methyl isomer possesses a chiral center at C3, making the protons at C2, C6, and C7 diastereotopic (magnetically non-equivalent).[1]

Position	Proton Type	Multiplicity	Approx.[1] Shift (δ ppm)	Mechanistic Explanation
C3-H	Methine	Multiplet (dq)	2.90 – 3.30	Diagnostic Peak: Upfield shift due to proximity to Nitrogen (less electronegative than Oxygen).[1]
C2-H ^a /H ^b	Methylene	dd / m	3.40 – 3.80	Deshielded by Oxygen; diastereotopic splitting due to adjacent chiral C3.[1]
C7-H ^a /H ^b	Methylene	Multiplet	3.60 – 3.90	Deshielded by Oxygen; often overlaps with C2. [1]
C6-H ^a /H ^b	Methylene	Multiplet	2.60 – 2.90	Alpha to Carbonyl (C=O); moderately deshielded.[1]
Me	Methyl	Doublet (Hz)	1.10 – 1.30	Standard doublet coupling to C3-H.
NH	Amide	Broad Singlet	6.00 – 7.50	Exchangeable; shift varies with concentration/sol vent.[1]

2. 2D NMR Validation (HMBC)

To satisfy the "Self-Validating" requirement, you must run Heteronuclear Multiple Bond Correlation (HMBC).[1]

- Target Correlation: Look for the cross-peak between the Methyl protons and the C2 Carbon (Ether carbon, ~70 ppm).[1]
- Negative Control: If the Methyl protons correlate to a Carbon at ~175 ppm (Carbonyl) or a CH2 alpha to Carbonyl, you have the wrong isomer.[1]



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Figure 2: Key HMBC correlations required to confirm the **3-methyl-1,4-oxazepan-5-one** structure.

Protocol B: Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group integrity (Lactam vs. Amino-Ester precursors). Method: ATR (Attenuated Total Reflectance) on neat solid/oil.[1]

- Amide I (C=O): Strong band at 1640 – 1660 cm^{-1} . [1]
 - Comparison: If the band is $>1730 \text{ cm}^{-1}$, suspect an ester impurity (ring not closed or lactone formation).[1]
- Amide II (N-H): Broad band at 3200 – 3400 cm^{-1} . [1]
- Ether (C-O-C): Strong stretch at 1080 – 1120 cm^{-1} . [1]

Protocol C: Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation and purity check.[1] Mode: ESI+ (Electrospray Ionization, Positive mode).[1]

- Parent Ion: $[M+H]^+ = 130.16$ m/z (Calc.[1] MW: 129.16).[1][2]
- Fragmentation Pattern:
 - Loss of CO (28 Da) is common in cyclic lactams.[1]
 - Fragmentation often yields open-chain amino-ether species.[1]

Comparative Performance Summary

The table below summarizes how **3-methyl-1,4-oxazepan-5-one** compares to its most likely "alternatives" (isomers and precursors) during characterization.

Feature	3-Methyl-1,4-oxazepan-5-one (Target)	7-Methyl-1,4-oxazepan-5-one (Isomer)	Linear Precursor (Impurity)
Methine Proton Shift	~3.2 ppm (Alpha to N)	~4.0 ppm (Alpha to O)	Variable
C=O[1][2][3] IR Frequency	~1650 cm ⁻¹ (Lactam)	~1650 cm ⁻¹ (Lactam)	~1735 cm ⁻¹ (Ester) or ~1680 (Amide)
HMBC Correlation	Me → O-CH ₂ -CH-N	Me → O-CH-CH ₂ -C=O[1]	No ring correlations
Solubility	Moderate (Polar organic)	Moderate	High (if amine salt)

References

- National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 1,4-Oxazepan-5-one derivatives. Retrieved from [[Link](#)]

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Sources

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- 3. [2172495-09-7|3,3-Dimethyl-1,4-oxazepan-5-one|BLD Pharm \[bldpharm.com\]](#)
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